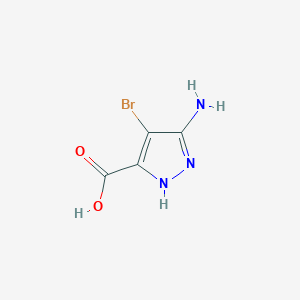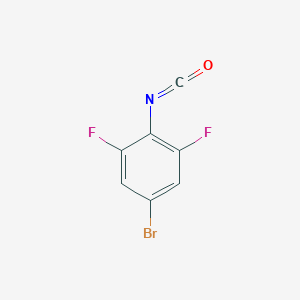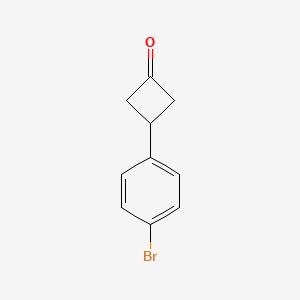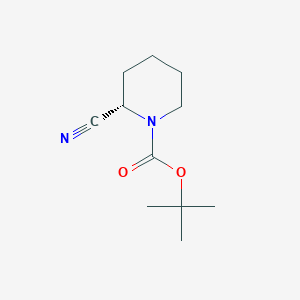
6-Chloro-2-(3,4-dimethoxyphenyl)quinoline-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 6-Chloro-2-(3,4-dimethoxyphenyl)quinoline-4-carboxylic acid is a quinoline derivative that is structurally characterized by the presence of a chloro group at the 6-position, a dimethoxyphenyl group at the 2-position, and a carboxylic acid group at the 4-position of the quinoline ring system. Quinoline derivatives are known for their wide range of biological activities and are of significant interest in medicinal chemistry .
Synthesis Analysis
The synthesis of quinoline derivatives can be complex, involving multiple steps and various reagents. In the case of similar compounds, a general three-step one-pot synthesis has been reported for the production of (E)-6-chloro-2-(aryl/hetarylvinyl)quinoline-3-carboxylic acids. This method starts with ethyl 6-chloro-2-(chloromethyl)quinoline-3-carboxylate and involves reactions with aromatic or heteroaromatic aldehydes. The process is noted for its simplicity, tolerance of a wide range of substituents, and good yields, indicating potential for the synthesis of related compounds like 6-Chloro-2-(3,4-dimethoxyphenyl)quinoline-4-carboxylic acid .
Molecular Structure Analysis
The molecular structure of quinoline derivatives is crucial for their biological activity. The presence of substituents such as chloro and dimethoxyphenyl groups can significantly influence the electronic distribution and steric hindrance within the molecule, potentially affecting its reactivity and interaction with biological targets. The exact molecular structure analysis of 6-Chloro-2-(3,4-dimethoxyphenyl)quinoline-4-carboxylic acid would require detailed spectroscopic and crystallographic studies to determine the orientation of the substituents and the overall molecular conformation.
Chemical Reactions Analysis
Quinoline derivatives can participate in various chemical reactions due to the reactive sites present on the ring system. For instance, the carboxylic acid group can be involved in esterification reactions, as seen with the use of 3-Bromomethyl-6,7-dimethoxy-1-methyl-2(1H)-quinoxalinone as a fluorescence derivatization reagent for carboxylic acids in high-performance liquid chromatography . The chloro group at the 6-position could also be reactive, potentially undergoing substitution reactions that could be utilized in the synthesis of more complex quinoline compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-Chloro-2-(3,4-dimethoxyphenyl)quinoline-4-carboxylic acid would be influenced by its functional groups. The presence of the carboxylic acid group suggests that it would have acidic properties and could form salts with bases. The dimethoxyphenyl group could contribute to the compound's lipophilicity, potentially affecting its solubility in organic solvents. The chloro group could impact the compound's reactivity and its ability to undergo further chemical transformations. These properties are essential for understanding the compound's behavior in various environments and could be critical for its application in medicinal chemistry .
Wissenschaftliche Forschungsanwendungen
Synthesis and Anticancer Properties
Research shows significant interest in derivatives of quinoline-4-carboxylic acid for their potential in cancer treatment. Deady et al. (2003) synthesized carboxamide derivatives of benzo[b][1,6]naphthyridines, including compounds with a 2-(3,4-dimethoxyphenyl) substitution. These compounds demonstrated potent cytotoxic properties against various cancer cell lines, indicating their potential as anticancer agents (Deady et al., 2003).
Novel Synthesis Techniques
Klásek et al. (2003) explored new methods for synthesizing derivatives of quinoline, focusing on 4-alkyl/aryl-5,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5-diones and their subsequent conversion to 2-alkyl/aryl-4-oxo-4,5-dihydrofuro[3,2-c]quinoline-3-carboxylic acids. This research contributes to the development of new synthetic pathways for quinoline derivatives (Klásek et al., 2003).
Antimalarial Activity
Research by Görlitzer et al. (2006) on thieno[3,4-c]quinoline derivatives, including those with chloro and amino substitutions, showed promising antimalarial activity. This study suggests the potential use of quinoline derivatives in developing new antimalarial drugs (Görlitzer et al., 2006).
Antibacterial Applications
Raghavendra et al. (2006) synthesized a series of thieno[2,3-b]quinoline-2-carboxylic acids and alkyl esters, assessing their antibacterial activity. This research indicates that quinoline derivatives could be effective in creating new antibacterial agents (Raghavendra et al., 2006).
Eigenschaften
IUPAC Name |
6-chloro-2-(3,4-dimethoxyphenyl)quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO4/c1-23-16-6-3-10(7-17(16)24-2)15-9-13(18(21)22)12-8-11(19)4-5-14(12)20-15/h3-9H,1-2H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHEHNXNTFNLQKP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20404405 |
Source


|
| Record name | 6-chloro-2-(3,4-dimethoxyphenyl)quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20404405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2-(3,4-dimethoxyphenyl)quinoline-4-carboxylic acid | |
CAS RN |
19021-16-0 |
Source


|
| Record name | 6-chloro-2-(3,4-dimethoxyphenyl)quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20404405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














